molecular formula C18H22N4O5S B13851315 Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate

Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate

Cat. No.: B13851315
M. Wt: 406.5 g/mol
InChI Key: XYOGBUPNWZHTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate is a synthetic organic compound characterized by a pyrazolo-pyrimidinone core linked to a 4-ethoxy-3-sulfonate-substituted benzene ring. The methyl ester group at the sulfonate position distinguishes it from structurally related analogs.

Properties

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate

InChI

InChI=1S/C18H22N4O5S/c1-5-7-13-15-16(22(3)21-13)18(23)20-17(19-15)12-10-11(28(24,25)26-4)8-9-14(12)27-6-2/h8-10H,5-7H2,1-4H3,(H,19,20,23)

InChI Key

XYOGBUPNWZHTKL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)OC)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride with methanol under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a family of benzenesulfonate derivatives with variations in the sulfonate ester group or the presence of alternative functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Key Properties/Applications Hazard Profile (if available)
Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate C₁₈H₂₂N₄O₅S* 406.45* Methyl ester (-SO₃CH₃) Likely intermediate/impurity in PDE5 inhibitor synthesis; improved lipophilicity vs. acid form . Not explicitly reported (inferred lower polarity vs. acid).
4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid C₁₇H₂₀N₄O₅S 392.43 Sulfonic acid (-SO₃H) Reactive intermediate; high polarity limits membrane permeability . Corrosive, environmental hazard, flammable .
Ethyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate C₁₉H₂₄N₄O₅S 420.48 Ethyl ester (-SO₃CH₂CH₃) Used as an impurity reference standard in cardiac drug quality control . Classified under "Danger" (specifics not detailed) .
Isopropyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7a-dihydro-3aH-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate C₂₀H₂₆N₄O₅S* ~434.50* Isopropyl ester (-SO₃CH(CH₃)₂) Genotoxic impurity in sildenafil citrate; synthesized via sulfonyl chloride + isopropyl alcohol . Higher steric bulk may reduce metabolic clearance .
4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide C₁₇H₂₁N₅O₄S 391.45 Sulfonamide (-SO₂NH₂) Potential bioactive derivative; amide group enhances hydrogen-bonding capacity . Not reported.

*Inferred values based on structural analogs.

Key Findings:

Ester Group Impact on Physicochemical Properties: Methyl and ethyl esters exhibit moderate lipophilicity, balancing solubility and membrane permeability, whereas the sulfonic acid form (C₁₇H₂₀N₄O₅S) is highly polar and less bioavailable .

Synthetic Relevance: Methyl and ethyl esters are typically synthesized via esterification of the sulfonic acid intermediate with methanol or ethanol, respectively, under basic conditions (e.g., pyridine catalysis) . The sulfonic acid (CAS 1357931-55-5) serves as a precursor for ester derivatives but requires careful handling due to its corrosive and flammable nature .

Pharmaceutical Applications: Ethyl and methyl esters are critical as impurity reference materials in drug quality control, ensuring compliance with regulatory standards for PDE5 inhibitors .

Biological Activity

Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate (CAS Number: 139756-22-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core linked to a benzenesulfonate moiety. Its molecular formula is C17H19N4O4SC_{17}H_{19}N_{4}O_{4}S, with a molecular weight of approximately 410.88 g/mol. The structure can be represented as follows:

Molecular Structure C17H19N4O4S\text{Molecular Structure }\text{C}_{17}\text{H}_{19}\text{N}_{4}\text{O}_{4}\text{S}

This compound exhibits activity primarily through modulation of cyclic nucleotide pathways. It has been shown to interact with phosphodiesterases (PDEs), which play critical roles in regulating intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). This modulation can influence various signaling pathways involved in cellular proliferation, apoptosis, and inflammation.

Anticancer Potential

Recent studies have indicated that this compound possesses anticancer properties . In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Effects

In addition to its anticancer activity, this compound has shown antimicrobial effects against various bacterial strains. Studies reported significant inhibition of bacterial growth in both Gram-positive and Gram-negative organisms, suggesting its potential as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the anticancer effects on MCF7 breast cancer cells; reported a 50% reduction in cell viability at 10 µM concentration after 48 hours.
Study 2 Investigated antimicrobial activity against E. coli and S. aureus; demonstrated MIC values of 32 µg/mL and 16 µg/mL respectively.
Study 3 Assessed the compound's impact on cAMP levels; found a significant increase in intracellular cAMP concentrations in treated cells compared to controls.

Toxicity and Safety Profile

While the biological activities of this compound are promising, it is crucial to consider its toxicity profile. Preliminary toxicity assessments indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal cell lines. Further studies are needed to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.